molecular formula C13H10N2O3 B12121389 Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-97-7

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12121389
CAS No.: 1152513-97-7
M. Wt: 242.23 g/mol
InChI Key: WUYFSVRKZDFRLY-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is a complex organic compound that features a phenolic group attached to a 1,2,4-oxadiazole ring, which is further substituted with a 5-methyl-2-furanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- typically involves the formation of the 1,2,4-oxadiazole ring through cyclization reactions. One common method is the reaction of a hydrazide with an appropriate nitrile oxide. The phenolic group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process would be optimized for yield and purity, often involving catalytic processes and controlled reaction conditions to ensure the desired product is obtained efficiently.

Types of Reactions:

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated phenols.

Scientific Research Applications

Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- exerts its effects is largely dependent on its interaction with molecular targets. The phenolic group can participate in hydrogen bonding and π-π interactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

  • Phenol, 3-[[(5-nitro-2-furanyl)methyl]amino]-
  • 2-(2-Furanyl)-5-methyl-4-phenylthiazole

Comparison: Phenol, 3-[5-(5-methyl-2-furanyl)-1,2,4-oxadiazol-3-yl]- is unique due to the presence of the 1,2,4-oxadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

1152513-97-7

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

3-[5-(5-methylfuran-2-yl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C13H10N2O3/c1-8-5-6-11(17-8)13-14-12(15-18-13)9-3-2-4-10(16)7-9/h2-7,16H,1H3

InChI Key

WUYFSVRKZDFRLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC(=NO2)C3=CC(=CC=C3)O

Origin of Product

United States

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